molecular formula C28H31N B1411770 4

4"-Nonyl-p-terphenyl-4-carbonitrile

Cat. No. B1411770
CAS RN: 107396-27-0
M. Wt: 381.6 g/mol
InChI Key: WTJUZTSSZCBZCI-UHFFFAOYSA-N
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Description

4’‘-Nonyl-p-terphenyl-4-carbonitrile is a chemical compound with the molecular formula C28H31N . It is also known as 4-Cyano-4’'-nonyl-p-terphenyl . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of 4’'-Nonyl-p-terphenyl-4-carbonitrile consists of a central benzene ring substituted with two phenyl groups . The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .

Scientific Research Applications

Inhibition of Ubiquitin-Specific Protease 4 (USP4)

4"-Nonyl-p-terphenyl-4-carbonitrile: has been identified as a potential inhibitor of USP4 , which is a deubiquitinating enzyme involved in various cellular processes . The inhibition of USP4 can contribute to anti-inflammatory and anticancer properties, making this compound a valuable asset in the development of new therapeutic agents targeting diseases where USP4 is deregulated .

Anti-Inflammatory Applications

Due to its interaction with USP4, 4"-Nonyl-p-terphenyl-4-carbonitrile may play a role in modulating inflammatory responses. This could lead to the development of novel anti-inflammatory medications, particularly for conditions where the USP4 pathway is a contributing factor .

Anticancer Research

The compound’s ability to inhibit USP4 also suggests potential applications in cancer research. By blocking USP4, 4"-Nonyl-p-terphenyl-4-carbonitrile could be used to study the enzyme’s role in cancer progression and as a lead compound for the development of anticancer drugs .

Molecular Docking Studies

4"-Nonyl-p-terphenyl-4-carbonitrile: can be used in molecular docking studies to understand its binding affinity and interaction with various biological targets. This is crucial for drug design and discovery, where the compound’s structure can guide the synthesis of more potent and selective inhibitors .

Natural Product Synthesis

As a derivative of p-terphenyl, 4"-Nonyl-p-terphenyl-4-carbonitrile can be synthesized from natural products found in fungi. This synthesis pathway can be explored to produce the compound on a larger scale for research and therapeutic applications .

Protease Inhibitor Identification

The docking study of 4"-Nonyl-p-terphenyl-4-carbonitrile with USP4 can aid in the identification of other protease inhibitors, especially those derived from fungal sources. This expands the potential applications of the compound to include the discovery of new inhibitors for a variety of proteases .

properties

IUPAC Name

4-[4-(4-nonylphenyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N/c1-2-3-4-5-6-7-8-9-23-10-14-25(15-11-23)27-18-20-28(21-19-27)26-16-12-24(22-29)13-17-26/h10-21H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJUZTSSZCBZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4"-Nonyl-p-terphenyl-4-carbonitrile

CAS RN

107396-27-0
Record name 4-cyano-4â??â??-nonyl-p-terphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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